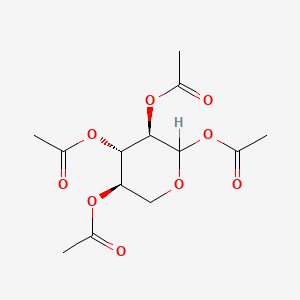

1,2,3,4-Tetra-O-acetyl-D-xylopyranose

Description

Significance of Acetylated Carbohydrates in Organic Synthesis and Glycoscience

The hydroxyl (-OH) groups of carbohydrates are highly reactive and can interfere with many chemical transformations. Acetylation, the process of introducing acetyl groups (-COCH₃), serves to "protect" these hydroxyls, preventing them from undergoing unwanted reactions. This protection strategy is fundamental in multi-step organic syntheses.

The acetyl groups are advantageous for several reasons:

Stability: They are stable under a wide range of reaction conditions.

Increased Solubility: Acetylation significantly enhances the solubility of carbohydrates in common organic solvents, facilitating their use in a broader array of chemical reactions.

Reactivity Modulation: By protecting the hydroxyl groups, chemists can selectively target other functional groups on the carbohydrate backbone for modification.

Stereochemical Control: The acetyl group at the C-2 position can influence the stereochemical outcome of glycosylation reactions, a process that forms the critical glycosidic bond linking sugars together. This is often referred to as neighboring group participation.

In the broader context of glycoscience, which explores the roles of sugars in biology, acetylated carbohydrates are indispensable for the synthesis of complex glycans, glycolipids, and glycoproteins. These molecules are vital for understanding and potentially manipulating biological processes such as cell recognition, signaling, and immune responses.

Overview of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose as a Key Synthetic Intermediate in Carbohydrate Chemistry

This compound serves as a key precursor for the synthesis of a variety of more complex molecules. nih.gov It is typically produced through the classical acetylation of D-xylose, often using acetic anhydride (B1165640) in the presence of a catalyst. This reaction generally yields a mixture of the α and β anomers, which are stereoisomers differing in the configuration at the anomeric carbon (C-1). mdpi.com This anomeric mixture is often used directly in subsequent glycosylation reactions. mdpi.com

The primary utility of this compound lies in its role as a glycosyl donor. In the presence of a suitable activator, the acetyl group at the anomeric position can be selectively replaced by a nucleophile, such as an alcohol, to form a new glycosidic bond. This allows for the construction of xylosides, which are compounds containing a xylose unit linked to another molecule. These xylosides can be simple molecules or complex glycoconjugates and glycomimetics with potential applications in various fields, including the development of therapeutic agents. nih.gov For instance, it has been used as a starting material for the synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose, a sulfur-containing analog with potential biological activities. nih.gov

Historical Context and Evolution of Research on Xylopyranose Derivatives

The journey into the chemistry of xylopyranose derivatives began with the discovery of xylose itself. In 1881, the Finnish scientist Koch first isolated this sugar from wood, giving it its name from the Greek word "xylon," meaning wood. wikipedia.org The early 20th century saw significant advancements in carbohydrate chemistry, with the development of fundamental reactions for forming glycosidic bonds.

A pivotal moment was the development of the Koenigs-Knorr reaction in the early 1900s. This reaction, which utilizes a glycosyl halide (a sugar with a halogen at the anomeric position) and a metal salt promoter, provided a reliable method for glycosidic bond formation. While not directly involving this compound as the starting material, the principles established by the Koenigs-Knorr reaction laid the groundwork for modern glycosylation chemistry, including methods that do employ acetylated sugars as precursors. cdnsciencepub.com

Over the decades, research has focused on developing more efficient and stereoselective methods for glycosylation. This has led to the exploration of various activating agents and protecting group strategies to control the outcome of these complex reactions. The use of fully acetylated sugars like this compound became more prevalent as chemists sought stable and versatile intermediates for the synthesis of a wide array of xylopyranose-containing molecules. The evolution of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in characterizing these derivatives and understanding the stereochemical nuances of their reactions.

Detailed Research Findings

The following tables summarize key data and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₉ | lookchem.com |

| Molecular Weight | 318.28 g/mol | lookchem.com |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 42-44 °C | lookchem.com |

| Solubility | Soluble in many organic solvents such as chloroform (B151607) and dichloromethane. |

Table 2: Typical Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Source |

| D-Xylose | Acetic anhydride, Pyridine (B92270) (as catalyst and solvent) | Stirring at room temperature | This compound (anomeric mixture) | Typically high, often near quantitative | mdpi.com |

Table 3: Spectroscopic Data for Acetylated Xylose Derivatives (Representative Values)

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Source |

| ¹H NMR | |||

| Anomeric Proton (H-1) | 5.7 - 6.3 | Varies for α and β anomers | |

| Ring Protons (H-2, H-3, H-4, H-5) | 3.5 - 5.5 | ||

| Acetyl Protons (CH₃) | 1.9 - 2.2 | Four distinct signals for the four acetyl groups | |

| ¹³C NMR | |||

| Anomeric Carbon (C-1) | 88 - 95 | Varies for α and β anomers | |

| Ring Carbons (C-2, C-3, C-4, C-5) | 60 - 80 | ||

| Carbonyl Carbons (C=O) | 168 - 171 | Four distinct signals | |

| Acetyl Carbons (CH₃) | 20 - 22 | Four distinct signals |

Note: Specific chemical shifts can vary depending on the anomeric configuration (α or β), the solvent used for NMR analysis, and the specific isomeric form.

Properties

IUPAC Name |

[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-DAAZQVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62929-49-1 | |

| Record name | 1,2,3,4-Tetraacetyl-xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetra O Acetyl D Xylopyranose

Conventional Chemical Synthesis via Acetylation of D-Xylose

The most common approach for synthesizing 1,2,3,4-Tetra-O-acetyl-D-xylopyranose involves the direct acetylation of D-xylose. This method, while effective, often results in a mixture of α and β anomers. nih.gov

Acetylating Agents and Catalytic Systems (e.g., Acetic Anhydride (B1165640) with Catalysts)

The classical and most widely used acetylating agent for the synthesis of this compound is acetic anhydride (Ac₂O) . nih.govwikipedia.orgbyjus.com This reagent is highly effective in converting the hydroxyl groups of D-xylose to their corresponding acetate (B1210297) esters. The reaction is typically carried out in the presence of a catalyst to facilitate the process.

Common catalytic systems include:

Pyridine (B92270): Often used as both a catalyst and a solvent, pyridine activates the hydroxyl groups of the sugar and neutralizes the acetic acid byproduct formed during the reaction. nih.govresearchgate.net The mechanism involves the formation of a more reactive acetylpyridinium ion.

Sodium Acetate (NaOAc): This basic catalyst is a cost-effective alternative to pyridine. It is particularly useful in solvent-free conditions or in conjunction with acetic anhydride. researchgate.net

4-Dimethylaminopyridine (DMAP): A highly efficient acylation catalyst, often used in small amounts alongside acetic anhydride and another base like pyridine or triethylamine. nih.gov

Acid Catalysts: While less common for per-acetylation, acid catalysts like p-toluenesulfonic acid can be employed, particularly in initial, partial acetylation steps in industrial processes. google.com

Table 1: Common Acetylating Agents and Catalytic Systems for D-Xylose Acetylation

| Acetylating Agent | Catalytic System | Typical Conditions | Reference(s) |

| Acetic Anhydride | Pyridine | Room temperature to gentle heating | nih.govresearchgate.net |

| Acetic Anhydride | Sodium Acetate | Heating (e.g., 100°C) | researchgate.net |

| Acetic Anhydride | DMAP (catalytic), Pyridine (base) | Room temperature | nih.gov |

| Acetic Acid (partial), then Acetic Anhydride | p-Toluenesulfonic acid, then Sodium Acetate | Two-step process with heating | google.com |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and, to some extent, the selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, reaction time, and stoichiometry of the reagents.

Temperature: The reaction temperature can vary significantly depending on the catalytic system. Reactions using pyridine as a catalyst can often proceed at room temperature, while those with sodium acetate typically require heating to around 100°C. nih.gov Industrial processes may utilize temperatures up to 120°C.

Reaction Time: The duration of the reaction is dependent on the catalyst's efficiency and the temperature. With a highly active catalyst like DMAP, the reaction may be complete in a few hours at room temperature. nih.gov In contrast, methods using sodium acetate might require several hours at elevated temperatures. researchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. researchgate.net

Stoichiometry: An excess of the acetylating agent, typically acetic anhydride, is generally used to ensure complete acetylation of all four hydroxyl groups of the xylopyranose ring. researchgate.net The amount of catalyst used can also be optimized to balance reaction speed with cost and ease of purification.

Research has shown that under specific controlled conditions, high yields of the acetylated product can be achieved. For example, using sodium acetate as a catalyst in a solvent-free reaction with acetic anhydride at room temperature has been reported to give good yields. researchgate.net

Table 2: Influence of Reaction Conditions on D-Xylose Acetylation

| Catalyst | Temperature | Reaction Time | Reported Yield | Reference(s) |

| Pyridine | Room Temperature | Several hours | Good | researchgate.net |

| Sodium Acetate | Room Temperature | Short periods | High | researchgate.net |

| p-TSA / NaOAc | 100°C / 120°C | ~2.5 hours (total) | >95% conversion |

Anomeric Selectivity Control in the Formation of Alpha and Beta Anomers

The acetylation of D-xylose typically yields a mixture of the α and β anomers of this compound. nih.gov Achieving high anomeric selectivity in this reaction is challenging.

The formation of the thermodynamically more stable 1,2-trans product (the β-anomer for D-xylose) is often favored. However, controlling the reaction conditions to obtain a single anomer is not always straightforward. nih.gov In many synthetic applications, the mixture of anomers is used without separation in subsequent glycosylation reactions. nih.gov

For applications requiring a specific anomer, several strategies can be considered, although they are often more complex than direct acetylation:

Anomerization: It is possible to anomerize a mixture of anomers to favor the thermodynamically more stable product under specific conditions.

Stereoselective Synthesis: More advanced synthetic routes, potentially involving protecting groups and specific activators, can be designed to favor the formation of one anomer over the other. For instance, methods for the selective anomeric acetylation of unprotected sugars in aqueous solution have been developed, which can be stereoselective for sugars with a participating group at C-2, leading to the 1,2-trans product. nih.gov

Economic and Scalable Synthetic Approaches

For the industrial production of this compound, economic viability and scalability are paramount. A patented two-step process has been developed to address these requirements. google.com

This process involves:

Partial Acetylation with Acetic Acid: In the first step, D-xylose is partially acetylated using acetic acid, a less expensive reagent than acetic anhydride, in the presence of an acid catalyst like p-toluenesulfonic acid. This step produces xylose diacetate. google.com

Full Acetylation with Acetic Anhydride: The resulting xylose diacetate is then fully acetylated to this compound using acetic anhydride and a catalyst such as anhydrous sodium acetate. google.com

This two-stage approach offers significant cost savings by reducing the amount of acetic anhydride required. The process is also designed for high conversion rates, making it suitable for large-scale production. Another approach to creating scalable and sustainable processes involves the use of bio-based solvents derived from xylose itself. nih.gov

Table 3: Comparison of Conventional vs. Scalable Synthetic Approaches

| Feature | Conventional Synthesis | Two-Step Industrial Process |

| Primary Acetylating Agent | Acetic Anhydride | Acetic Acid (Step 1), Acetic Anhydride (Step 2) |

| Catalysts | Pyridine, Sodium Acetate, DMAP | p-Toluenesulfonic acid, Sodium Acetate |

| Cost-Effectiveness | Higher cost due to larger quantities of acetic anhydride | More cost-effective due to partial substitution of acetic anhydride with acetic acid |

| Scalability | Generally for laboratory scale | Designed for industrial scale |

| Reference(s) | nih.govresearchgate.netresearchgate.net | google.com |

Preparation of Stereoisomeric and Analogous Forms of Tetra-O-acetyl-D-xylopyranose

The synthesis of stereoisomers and analogs of this compound is important for studying structure-activity relationships and for the development of novel carbohydrate-based molecules.

Stereoisomers: The synthesis of the L-enantiomer, 1,2,3,4-Tetra-O-acetyl-L-xylopyranose , would start from L-xylose, following similar acetylation procedures as for the D-enantiomer. The synthesis of other pentose-derived tetra-O-acetyl pyranoses, such as 1,2,3,4-Tetra-O-acetyl-D-arabinopyranose , has also been reported, starting from D-arabinose. cymitquimica.com These syntheses generally employ the same principles of acetylation with acetic anhydride and a suitable catalyst.

Analogous Forms: Various analogs of this compound have been synthesized to explore their biological activities. A notable example is 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose , which has been prepared from D-xylose through a multi-step synthesis involving the introduction of a sulfur atom into the pyranose ring. nih.gov This thio-analog and its derivatives have shown potential as antithrombotic agents. nih.gov The synthesis of such analogs often involves more complex, multi-step procedures compared to the direct acetylation of the parent sugar.

The ability to synthesize these stereoisomeric and analogous forms expands the chemical space available for the design of new carbohydrate-based compounds with specific properties and biological functions.

Chemical Transformations and Derivatization Strategies of 1,2,3,4 Tetra O Acetyl D Xylopyranose

Glycosylation Reactions Utilizing 1,2,3,4-Tetra-O-acetyl-D-xylopyranose Derivatives

Glycosylation is a cornerstone of carbohydrate chemistry, and derivatives of this compound are frequently employed as glycosyl donors. The process involves the conversion of the peracetylated xylose into a more reactive species (a glycosyl donor) which can then react with a glycosyl acceptor (an aglycone) to form a glycosidic bond.

Synthesis of Glycosyl Donors (e.g., Glycosyl Bromides, Glycosyl Trichloroacetimidates)

To be utilized in glycosylation, the anomeric acetate (B1210297) of this compound must be replaced with a better leaving group. This converts the stable, peracetylated sugar into a reactive glycosyl donor. Common strategies include the formation of glycosyl halides (bromides or chlorides) and glycosyl trichloroacetimidates.

Glycosyl Bromides : The synthesis of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide is a standard transformation. It is typically achieved by treating this compound with a solution of hydrogen bromide in acetic acid (HBr/AcOH). researchgate.net This reaction proceeds with the replacement of the anomeric acetyl group by a bromine atom, yielding a reactive glycosyl donor poised for nucleophilic substitution.

Glycosyl Trichloroacetimidates : An alternative and widely used class of glycosyl donors are the trichloroacetimidates. These are generally synthesized in two steps from the peracetylated sugar. First, the anomeric acetyl group is selectively removed to give 2,3,4-tri-O-acetyl-D-xylopyranose. This intermediate is then treated with trichloroacetonitrile in the presence of a base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate, to yield the O-(2,3,4-tri-O-acetyl-D-xylopyranosyl)trichloroacetimidate. Research on the 5-thio analogue of the title compound has demonstrated its conversion into an α-1-O-trichloroacetimidate, highlighting the applicability of this method within xylose chemistry. nih.gov

| Glycosyl Donor Type | Reagents | Description |

| Glycosyl Bromide | HBr in Acetic Acid | Direct replacement of the anomeric acetate with a bromide. |

| Glycosyl Trichloroacetimidate | 1. Selective anomeric deacetylation2. Trichloroacetonitrile (Cl₃CCN), Base (e.g., DBU) | Two-step process involving formation of a hemiacetal followed by addition to trichloroacetonitrile. |

O-Glycoside Formation with Various Aglycones

Once a suitable glycosyl donor is synthesized, it can be reacted with a variety of alcohol-containing molecules (aglycones) to form O-glycosides. The reaction is typically promoted by a Lewis acid. For instance, this compound, as a mixture of anomers, has been used directly in a glycosylation reaction with 2-bromoethanol (B42945) in the presence of boron trifluoride etherate (BF₃·Et₂O). mdpi.com This approach, while convenient, often leads to a mixture of anomeric products. mdpi.com The choice of promoter, solvent, and reaction conditions is critical for controlling the yield and stereoselectivity of the O-glycosidic bond formation. nih.gov

A study by Wu et al. utilized a tetra-O-acetyl derivative of D-xylose for the synthesis of D-xylopyranosides with aliphatic aglycones containing repeating oxyethylene units. mdpi.com This demonstrates the utility of these donors in creating molecules with tailored properties, such as specific water solubility and surface activity. mdpi.com

| Aglycone Example | Promoter | Product Type | Research Focus |

| 2-Bromoethanol | BF₃·Et₂O | Alkyl xylopyranoside | Synthesis of xylocationic compounds mdpi.com |

| Poly(oxyethylene) Alcohols | Lewis Acid | Non-ionic surfactants | Investigation of water solubility and surface activity mdpi.com |

S-Glycoside (Thioglycoside) Synthesis

Thioglycosides are valuable intermediates in carbohydrate synthesis due to their stability and their ability to be activated as glycosyl donors under specific conditions. umsl.edu They are synthesized by reacting a suitable xylopyranosyl donor with a thiol aglycone.

An efficient method for preparing thioglycosides from peracetylated sugars involves the use of trifluoromethanesulfonic acid (triflic acid, TfOH) as a promoter. nsf.gov This protocol has been shown to be effective for various sugar series and can proceed with high reaction rates and yields, sometimes with only sub-stoichiometric amounts of the acid. nsf.gov

In a specific example involving a xylose derivative, 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose was converted into glycosyl donors (bromide and trichloroacetimidate) which were then used for glycosylation with 4-cyanothiophenol. nih.gov This reaction afforded 4-cyanophenyl 1,5-dithio-α- and β-D-xylopyranosides, demonstrating the formation of an S-glycosidic linkage under various conditions. nih.gov

Stereocontrol and Anomerization in Glycosylation Processes

Controlling the stereochemical outcome at the anomeric center is a significant challenge in glycosylation chemistry. The formation of either a 1,2-cis (e.g., α-xyloside) or 1,2-trans (e.g., β-xyloside) linkage is influenced by numerous factors, including the nature of the glycosyl donor and acceptor, the promoter, the solvent, and the temperature.

Neighboring Group Participation : For donors with an acetyl group at the C-2 position, the formation of 1,2-trans glycosides is often favored through neighboring group participation. The C-2 acetyl group can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the pyranose ring, forcing the incoming nucleophile (the aglycone) to attack from the β-face. nih.gov

Anomerization : In some reactions, an equilibrium between the α and β anomers can be established, a process known as anomerization. In the synthesis of xylopyranosides from this compound, researchers reported obtaining a persistent mixture of α and β anomers, indicating that under their specific conditions (BF₃·Et₂O), achieving high stereoselectivity was not possible. mdpi.com This contrasts with other reports where the formation of the thermodynamically more stable 1,2-trans glycoside was achieved exclusively. mdpi.com The conformation of the glycosylation intermediate also plays a crucial role in determining stereoselectivity. academie-sciences.fr

Regioselective Functionalization of the Pyranose Ring

Beyond glycosylation, this compound can be selectively modified to enable further chemical transformations at specific positions on the pyranose ring.

Selective Deprotection of Acetyl Groups (e.g., Anomeric Deacetylation)

The ability to selectively remove one acetyl group in the presence of others is a powerful tool for synthetic carbohydrate chemists. The anomeric acetyl group is electronically distinct from the others (at C-2, C-3, and C-4) and can often be removed selectively.

A method for the regioselective deacetylation of the anomeric position of per-acetylated carbohydrates, including xylose, utilizes triisopropyltin ethoxide ((i-Pr)₃Sn(OEt)). researchgate.net This reaction provides the corresponding 2,3,4-tri-O-acetyl-D-xylopyranose, a key intermediate with a free hydroxyl group at the anomeric position, which is essential for the synthesis of glycosyl donors like trichloroacetimidates. researchgate.net

Another approach involves the use of Lewis acids. It has been shown that heating peracetylated sugars, such as β-D-glucose pentaacetate, with aluminum chloride (AlCl₃) can result in the selective removal of the anomeric acyl group. mdpi.com Interestingly, this study found that the deacetylation of β-anomers often resulted in an inversion of the anomeric configuration, yielding the more stable α-anomer of the deacetylated product. mdpi.com This highlights that anomerization can be a concurrent process during selective deprotection reactions. mdpi.com

Introduction of Other Functional Groups (e.g., Halogenation at C-5)

The introduction of halogens onto the pyranose scaffold is a key strategy for creating intermediates for further derivatization. Halogenation at the C-5 position of xylose derivatives can be achieved through various synthetic routes. For instance, in a multi-step synthesis starting from D-xylose, an intermediate 1,2-O-isopropylidene-α-D-xylofuranose can be treated with sulfuryl chloride. This reaction yields a mixture of products, including 5-chloro-3-O-chlorosulfonyl-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose nih.gov. This C-5 chlorinated compound is a valuable precursor for introducing other functionalities, such as a thio-group, which ultimately leads to the modification of the pyranose ring structure.

Synthesis of Modified Pyranose Ring Structures (e.g., 5-Thio-D-xylopyranose Derivatives)

Modification of the pyranose ring by replacing the ring oxygen (O-5) with a sulfur atom yields thio-sugars, which are of significant interest due to their unique chemical properties and biological activities. 1,2,3,4-Tetra-O-acetyl-5-thio-α-D-xylopyranose can be synthesized from D-xylose through pathways that involve the C-5 halogenated intermediates mentioned previously or other strategies.

This 5-thio-xylopyranose derivative is not an endpoint but a versatile building block. It can be converted into effective glycosyl donors, such as the corresponding α-1-bromide and α-1-O-trichloroacetimidate nih.gov. These donors are then employed in glycosylation reactions to synthesize more complex structures like 1,5-dithio-D-xylopyranosides, which have shown potential biological activities such as antithrombotic effects nih.gov.

| Glycosyl Donor | Description | Application |

|---|---|---|

| 1,2,3,4-Tetra-O-acetyl-5-thio-α-D-xylopyranose | The parent thio-sugar. | Used as a donor for glycosylation with 4-cyanothiophenol. |

| α-1-O-Trichloroacetimidate derivative | An activated form of the thio-sugar for glycosylation. | Reacts with 4-cyanothiophenol to form α- and β-dithioxylopyranosides. |

| α-1-Bromide derivative | A reactive glycosyl halide donor. | Yields varying ratios of α- and β-anomers depending on reaction conditions. |

Synthesis of Complex Glycoconjugates and Oligosaccharide Mimics

This compound is a foundational molecule for the synthesis of intricate glycoconjugates and carbohydrate scaffolds. The protected hydroxyl groups allow for precise chemical manipulations, making it an ideal starting point for constructing molecules with potential applications in biology and materials science arborpharmchem.com.

Application in Click Chemistry for Glycoconjugate Synthesis

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for creating complex glycoconjugates. Acetylated sugars like this compound can be readily converted into glycosyl azides, which are key components in these reactions. Although direct examples starting from the title compound are specific, the general strategy is well-established in carbohydrate chemistry. For example, acetylated sugar azides are reacted with terminal alkynes in the presence of a copper catalyst to form stable triazole-linked glycoconjugates acs.org. This methodology allows for the efficient linking of the carbohydrate moiety to a wide array of molecules, including fluorescent dyes, peptides, and other complex structures. The synthesis of 2-azido-deoxy-galactopyranose derivatives highlights the importance of such intermediates for oligosaccharide synthesis taylorfrancis.com.

The reaction typically proceeds smoothly in various solvents and is tolerant of many functional groups, leading to high yields of the desired glycoconjugate acs.org.

| Reactants | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Terminal Alkyne 3 and Azido-sugar 6a | DIPEA, CuI (catalytic), Dry DCM, Inert Atmosphere, 12h at RT | 2-(4-(9-hydroxy-10-oxo-9,10-dihydroanthracen-9-yl)-1H-1,2,3-triazol-1-yl)-2,3,4-tri-O-acetyl-β-d-xylopyranose 7a | 90% |

Construction of Advanced Carbohydrate Scaffolds

Beyond simple conjugation, this compound is instrumental in building advanced carbohydrate scaffolds with tailored properties. These scaffolds can serve as platforms for presenting functional groups in a defined spatial arrangement, leading to novel materials or therapeutic agents.

A notable example is the synthesis of xylocationic compounds. Here, this compound is used in a glycosylation reaction with 2-bromoethanol in the presence of BF₃·Et₂O. The resulting 2-bromoethyl xylopyranoside is then subjected to quaternization with various tertiary amines to yield N-[2-(2′,3′,4′-tri-O-acetyl-D-xylopyranosyloxy)ethyl]ammonium bromides mdpi.com. These amphiphilic molecules, which possess a sugar headgroup and a charged cationic tail, are a new class of glycocationic surfactants. Derivatives with longer alkyl chains (e.g., octyl) on the nitrogen atom have demonstrated antimicrobial activity against fungi and bacteria mdpi.com. This demonstrates the role of the acetylated xylose precursor in creating complex, functional scaffolds with specific biological activities.

| Precursor | Tertiary Amine | Product (Scaffold) | Yield |

|---|---|---|---|

| 2-Bromoethyl 2',3',4'-tri-O-acetyl-β-D-xylopyranoside | Trimethylamine | β-anomer with N(CH₃)₃⁺ group | ~70% |

| 2-Bromoethyl 2',3',4'-tri-O-acetyl-α-D-xylopyranoside | Trimethylamine | α-anomer with N(CH₃)₃⁺ group | 55% |

| 2-Bromoethyl 2',3',4'-tri-O-acetyl-β/α-D-xylopyranoside | Other tertiary amines (e.g., with octyl groups) | Corresponding quaternary ammonium (B1175870) salts | ~70% |

Mechanistic Studies of Reactions Involving 1,2,3,4 Tetra O Acetyl D Xylopyranose

Investigation of Glycosylation Mechanism and Intermediates

Glycosylation is a cornerstone reaction of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose, which typically serves as a glycosyl donor. The mechanism of glycosylation is heavily influenced by the nature of the catalyst (typically a Lewis acid), the solvent, and, most importantly, the presence of the acetyl group at the C-2 position. mdpi.com This C-2 acetyl group acts as a "participating group," which dictates the stereochemical outcome of the reaction.

The process generally begins with the activation of the anomeric C-1 acetate (B1210297) by a Lewis acid, such as Boron trifluoride etherate (BF₃·Et₂O). mdpi.com This leads to the departure of the acetate group and the formation of a highly reactive intermediate. The key mechanistic branch point involves the C-2 acetyl group, which can stabilize the positive charge at the anomeric center through anchimeric assistance. This results in the formation of a cyclic acyloxonium ion intermediate (specifically, a dioxolanylium ion).

The subsequent attack of a nucleophile (the glycosyl acceptor, e.g., an alcohol) on this intermediate typically occurs from the side opposite the bulky ring structure, leading to the formation of a 1,2-trans-glycosidic linkage. For D-xylose derivatives, this mechanism preferentially yields β-xylosides. mdpi.com

However, the reaction pathway is not always straightforward. Studies have shown that it can be challenging to achieve complete anomeric selectivity. For instance, in the glycosylation of 2-bromoethanol (B42945) with this compound in the presence of BF₃·Et₂O, a mixture of both α and β anomers is often formed, indicating that a purely SN2-like reaction or a stable acyloxonium ion pathway is not the sole mechanism in play. mdpi.com This suggests a competing SN1-like pathway involving a more open oxocarbenium ion intermediate, which can be attacked from either face. The balance between these SN1 and SN2 pathways is delicate and depends on the specific Lewis acid and reaction conditions. nih.gov Stronger Lewis acids tend to favor the SN1 pathway, while weaker ones may favor an SN2-type mechanism. nih.gov

Elucidation of Nucleophilic Substitution Pathways (e.g., at C-5)

While glycosylation at C-1 is the most common reaction, nucleophilic substitution can also be directed to other positions. A notable example is the substitution at the C-5 position to introduce atoms other than oxygen into the pyranose ring. The synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose provides a clear illustration of this pathway. nih.gov In this multi-step synthesis starting from D-xylose, the ring oxygen is ultimately replaced by sulfur. The key substitution step involves intermediates where the C-5 position is rendered electrophilic, allowing it to be attacked by a sulfur nucleophile like potassium thioacetate. nih.gov Such thio-sugars are valuable intermediates for synthesizing 1,5-dithio-D-xylopyranosides. nih.gov

The azide (B81097) anion (N₃⁻), a strong nucleophile, is also commonly used in substitution reactions with activated sugar derivatives. ncsu.edu For instance, tosylated polysaccharides readily react with azide to displace the tosylate group. ncsu.edu While not a direct reaction on this compound itself, the principle applies to its derivatives. To achieve substitution at a specific hydroxyl group, it would first be selectively deprotected and then activated (e.g., as a tosylate or triflate). The primary C-5 position in the corresponding open-chain form, or suitably activated pyranose derivatives, would be a prime target for such substitutions. The azide can then be reduced to an amine, providing a route to amino sugars.

Studies on Elimination Reaction Mechanisms

Elimination reactions of this compound and its derivatives are important in both synthetic applications and in understanding the thermal decomposition of biomass, where acetylated xylans are present. These reactions typically involve the loss of a leaving group and a proton from an adjacent carbon, resulting in the formation of a double bond.

Mechanistic studies on the pyrolysis of 2-O-acetyl-β-D-xylopyranose show that elimination reactions compete with ring-opening and ring-contraction pathways. chemrxiv.orgrsc.org The elimination of acetic acid from the acetylated sugar can lead to the formation of anhydro-sugars, such as xylosans, or unsaturated glycal structures. The mechanism for elimination reactions can be unimolecular (E1) or bimolecular (E2). utdallas.edulibretexts.org The E1 pathway involves the formation of a carbocation intermediate, while the E2 pathway is a concerted process where a base removes a proton as the leaving group departs. libretexts.org

In the context of pyrolysis, these are often uncatalyzed, high-energy unimolecular eliminations. Computational studies have determined the activation enthalpies for these processes. For 2-O-acetyl-β-D-xylopyranose, elimination reactions have significantly higher activation barriers (ranging from 61.0 to 81.1 kcal/mol) compared to the ring-opening reaction (43.8–47.5 kcal/mol). chemrxiv.orgrsc.org This indicates that under pyrolytic conditions, elimination is a slower, less favored initial decomposition step compared to ring-opening. chemrxiv.orgrsc.org

Catalytic Effects and Solvent Influence on Reaction Outcomes

The outcome of reactions involving this compound is highly sensitive to the choice of catalyst and solvent. These factors can influence reaction rates, yields, and, critically, stereoselectivity.

Catalytic Effects: Lewis acids are the most common catalysts for activating the anomeric center for glycosylation. The strength of the Lewis acid can dictate the reaction mechanism.

Boron trifluoride etherate (BF₃·Et₂O): A widely used, moderately strong Lewis acid that promotes glycosylation, often leading to mixtures of anomers. mdpi.comnih.gov

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): A very strong Lewis acid that tends to push the mechanism towards an SN1 pathway, reacting via an oxocarbenium ion intermediate. nih.gov

Zinc chloride (ZnCl₂) and Aluminum chloride (AlCl₃): These Lewis acids have been studied in fusion reactions with phenols. However, under heating, they can instead promote the deacetylation at the anomeric position rather than the desired glycosylation. mdpi.com

Solvent Influence: The solvent plays a multifaceted role, affecting substrate solubility, stabilizing intermediates, and sometimes participating in the reaction.

Acetonitrile (CH₃CN): Often used in glycosylation reactions. Its polarity helps dissolve the sugar substrates.

Dichloromethane (CH₂Cl₂): A common non-coordinating solvent for glycosylation that allows the catalyst and participating groups to exert their full influence.

Dimethyl sulfoxide (B87167) (DMSO): A highly polar, Lewis basic solvent. Its use can sometimes inhibit reactions that rely on a Lewis acid catalyst, as the solvent itself can coordinate to the catalyst and reduce its activity. researchgate.net

The following table summarizes the observed effects of different catalysts and solvents on reactions of acetylated pentoses.

| Catalyst | Solvent | Reaction Type | Observed Effect/Outcome | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | Dichloromethane | Glycosylation | Promotes glycosylation, often yielding β-products via a proposed SN2-like pathway on an acyloxonium intermediate. | nih.gov |

| TMSOTf | Dichloromethane | Glycosylation | Strong activation promotes an SN1 pathway, leading to α-products from a galactosyl donor. | nih.gov |

| ZnCl₂ / AlCl₃ | None (fusion) | Glycosylation (attempted) | Catalyzed deacetylation at the anomeric carbon instead of glycosylation. | mdpi.com |

| Sn-beta zeolite (Lewis Acid) | Water / DMSO | Isomerization | Catalyzes isomerization of xylose. The reaction is inhibited by DMSO due to its Lewis basicity. | researchgate.net |

Reaction Kinetics and Thermodynamics in Derivatization Processes

The study of kinetics and thermodynamics provides quantitative insight into the feasibility, rate, and energy landscape of reactions involving this compound.

Thermodynamics: Theoretical calculations are crucial for understanding the stability of reactants, intermediates, and products. The standard enthalpy of formation for a related compound, 2-O-acetyl-β-D-xylopyranose, has been calculated to be -300.0 kcal/mol, providing a baseline for its thermodynamic properties. chemrxiv.orgrsc.org The relative stability of different anomers is also a key thermodynamic consideration. For the related 2,3,4,6-tetra-O-acetyl-D-glucopyranose, the α-anomer was calculated to be approximately 2.7 kcal/mol more stable than the β-anomer in the gas phase, an effect attributed in part to the anomeric effect. mdpi.com Such differences in ground-state energy influence reaction equilibria. Thermodynamic studies of starch acetylation revealed the reaction to be exothermic and non-spontaneous, indicated by negative enthalpy and entropy values, respectively, highlighting the need for catalysis. researchgate.net

Kinetics: Reaction kinetics quantify the rate at which transformations occur. For the pyrolytic decomposition of 2-O-acetyl-xylopyranose, the ring-opening process is kinetically favored, with a calculated rate constant on the order of 10¹ s⁻¹. chemrxiv.orgrsc.org In contrast, elimination and ring-contraction reactions are much slower, with rate constants in the range of 10⁻⁴ to 10⁻¹⁰ s⁻¹. rsc.org The presence of the acetyl group was found to increase the reaction rate constant by up to four orders of magnitude relative to unsubstituted xylose for certain elementary steps. chemrxiv.orgrsc.org Kinetic studies of starch acetylation show that the reaction follows a pseudo-first-order model, reaching equilibrium after a specific time under given conditions. researchgate.net In synthetic preparations, reaction times and temperatures are optimized to maximize the yield of the desired product while minimizing side reactions. mdpi.com

The table below presents calculated thermodynamic and kinetic data for the decomposition of acetylated xylose.

| Process | Parameter | Value | Reference |

|---|---|---|---|

| 2-O-acetyl-β-D-xylopyranose | Standard Enthalpy of Formation (ΔHf°) | -300.0 kcal/mol | chemrxiv.orgrsc.org |

| Pyrolysis of 2-O-acetyl-β-D-xylopyranose | Activation Enthalpy (Ring-Opening) | 43.8–47.5 kcal/mol | chemrxiv.orgrsc.org |

| Activation Enthalpy (Elimination) | 61.0–81.1 kcal/mol | chemrxiv.orgrsc.org | |

| Pyrolysis of 2-O-acetyl-β-D-xylopyranose | Rate Constant (Ring-Opening) | ~101 s-1 | rsc.org |

| Rate Constant (Elimination) | 10-4 – 10-10 s-1 | rsc.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon signal, establish connectivity between atoms, and deduce the molecule's three-dimensional shape.

¹H NMR spectroscopy provides crucial information about the chemical environment of each proton in the molecule. The spectrum of this compound typically displays distinct signals for the pyranose ring protons and the methyl protons of the four acetate (B1210297) groups.

The protons of the acetyl groups generally appear as sharp singlets in the upfield region of the spectrum, typically between δ 2.0 and 2.2 ppm. The protons on the pyranose ring (H-1 to H-5) resonate at lower field, with the anomeric proton (H-1) being the most deshielded, often appearing in the range of δ 5.5 to 6.0 ppm. The exact chemical shift and multiplicity of each proton are dependent on its stereochemical orientation (axial or equatorial) and its coupling to neighboring protons.

The coupling constants (J-values), measured in Hertz (Hz), provide valuable insight into the dihedral angles between adjacent protons, which is fundamental for determining the ring's conformation. For instance, a large coupling constant between H-1 and H-2 (typically > 7 Hz) is indicative of a diaxial relationship, which is characteristic of the β-anomer in a chair conformation. lookchem.com

Interactive Table: Typical ¹H NMR Data for 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.7 | d | ~7-8 |

| H-2 | ~5.0 | t | ~8-9 |

| H-3 | ~5.2 | t | ~9 |

| H-4 | ~4.8 | m | - |

| H-5ax | ~3.6 | t | ~11 |

| H-5eq | ~4.1 | dd | ~11, ~5 |

| CH₃ (acetyl) | ~2.0-2.2 | s | - |

Note: The values presented are typical and may vary slightly based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift range for carbon is much wider than for protons, allowing for better resolution of individual signals. oregonstate.edu

For this compound, the carbon signals can be assigned to the pyranose ring carbons (C-1 to C-5) and the carbons of the four acetyl groups (carbonyl and methyl). The anomeric carbon (C-1) is typically found in the 90-100 ppm region, while the other ring carbons attached to oxygen resonate between 60-80 ppm. oregonstate.edu The carbonyl carbons of the acetate groups appear significantly downfield (169-171 ppm), and the methyl carbons are found in the upfield region (~20-21 ppm).

Interactive Table: Typical ¹³C NMR Chemical Shifts for 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~92 |

| C-2 | ~70 |

| C-3 | ~69 |

| C-4 | ~67 |

| C-5 | ~62 |

| C=O (acetyl) | ~169-171 |

| CH₃ (acetyl) | ~20-21 |

Note: The values presented are typical and may vary slightly based on solvent and experimental conditions.

While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for unambiguous signal assignment.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.eduemerypharma.com The spectrum displays the 1D proton spectrum on both axes, with cross-peaks appearing off the diagonal between signals of coupled protons. youtube.comresearchgate.net For this compound, a COSY spectrum allows for the tracing of the complete proton connectivity pathway around the pyranose ring, starting from an unambiguously assigned proton, such as the anomeric H-1. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.eduemerypharma.com The spectrum has a ¹H axis and a ¹³C axis, with each cross-peak indicating a specific C-H bond. youtube.com This technique is extremely powerful for assigning the carbon signals based on the previously assigned proton signals, or vice versa, confirming the C-H framework of the molecule. emerypharma.comyoutube.com

The pyranose ring of xylose is not planar and, like cyclohexane, exists predominantly in chair conformations to minimize steric and torsional strain. uni-kiel.de The two possible chair forms are designated as ⁴C₁ (where C4 is above and C1 is below the plane of the ring) and ¹C₄ (where C1 is above and C4 is below the plane). uni-kiel.de

For D-xylopyranose derivatives, the ⁴C₁ conformation is generally the more stable form. In this conformation, the bulky substituents tend to occupy the more spacious equatorial positions, minimizing unfavorable 1,3-diaxial interactions. Analysis of the proton-proton coupling constants (³JHH values) from the ¹H NMR spectrum provides strong evidence for the dominant ring conformation. Large ³JHH values (8–10 Hz) between adjacent axial protons (e.g., Jax,ax) and smaller values for axial-equatorial or equatorial-equatorial couplings are consistent with a specific chair conformation. lookchem.com X-ray crystallography studies on similar acetylated pyranoses have confirmed the preference for the ⁴C₁ chair conformation, which correlates well with the data obtained from NMR studies in solution. lookchem.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass. nih.gov

For this compound (C₁₃H₁₈O₉), the theoretical monoisotopic mass is 318.0951 Da. HRMS analysis would typically be performed using a soft ionization technique like Electrospray Ionization (ESI). The compound is often observed as an adduct with a small cation, such as sodium ([M+Na]⁺). The expected exact mass for the [C₁₃H₁₈O₉+Na]⁺ ion would be calculated and compared to the experimentally observed value to confirm the molecular formula with high confidence.

The fragmentation pattern observed in the mass spectrum can also provide structural clues. Common fragmentation pathways for acetylated sugars include the loss of acetyl groups (as acetic acid or ketene) and cleavage of the pyranose ring, leading to a series of daughter ions that can help to piece together the original structure. libretexts.orgmiamioh.edu

MALDI-TOF MS for Molecular Ion Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for confirming the molecular weight of acetylated carbohydrates like this compound. This method is particularly suitable for analyzing biomolecules as it typically generates singly charged molecular ions with minimal fragmentation, allowing for clear and direct determination of the molecular mass. nih.gov The process involves co-crystallizing the analyte with a matrix material, which absorbs the laser energy and facilitates the soft ionization of the target molecule.

In the analysis of acetylated xylooligosaccharides, MALDI-TOF MS effectively identifies oligomers as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. mdpi.com This technique is sensitive enough to detect oligosaccharides with varying degrees of polymerization and acetylation. mdpi.commdpi.com For this compound (C₁₃H₁₈O₉, Molecular Weight: 318.28 g/mol ), the expected molecular ions would be observed at m/z values corresponding to these adducts. scbt.com The high accuracy of MALDI-TOF MS helps in distinguishing between different post-translational modifications, such as acetylation (42.010 Da) and the nearly isobaric trimethylation (42.046 Da), when analyzed on a high-resolution instrument. nih.gov This capability is crucial for unambiguous confirmation of the compound's identity.

Table 1: Expected Molecular Ion Peaks for this compound in MALDI-TOF MS

| Ion Type | Formula | Expected m/z |

| [M+H]⁺ | [C₁₃H₁₉O₉]⁺ | 319.29 |

| [M+Na]⁺ | [C₁₃H₁₈O₉Na]⁺ | 341.27 |

| [M+K]⁺ | [C₁₃H₁₈O₉K]⁺ | 357.37 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique is invaluable for determining the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry.

Determination of Absolute Configuration and Crystal Packing

Through single-crystal X-ray diffraction, the absolute configuration of chiral centers within the molecule can be unequivocally established. For acetylated pentopyranoses, this analysis confirms the stereochemistry at each carbon atom, such as in the related compound 1,3,4-tri-O-acetyl-2-deoxy-β-D-erythro-pentopyranose, which was found to crystallize in an orthorhombic system with the space group P2(1)2(1)2(1). researchgate.net Similarly, the structure of an acetylated lyxopyranoside was determined to have monoclinic (P21) symmetry, confirming the expected R/S configurations of its stereogenic centers. nih.gov

This method also reveals how molecules are arranged within the crystal lattice, a phenomenon known as crystal packing. The packing is governed by intermolecular forces, such as hydrogen bonds. researchgate.net In the case of acetylated sugars, which lack strong hydrogen bond donors, weaker C—H⋯O interactions often play a significant role in stabilizing the crystal structure. nih.govresearchgate.net

Table 2: Example Crystallographic Data for Acetylated Pentopyranoses

| Parameter | 1,3,4-tri-O-acetyl-2-deoxy-β-d-erythro-pentopyranose researchgate.net | Acetyl α-d-2,3,4-triacetyllyxopyranoside nih.gov |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2(1)2(1)2(1) | P21 |

| Unit Cell Dimensions | a = 7.2274 Å, b = 8.0938 Å, c = 22.0517 Å | - |

Conformational Analysis in Crystalline State

X-ray data allows for detailed conformational analysis of the pyranose ring. For most acetylated pyranoses, the ring adopts a stable chair conformation to minimize steric strain. nih.gov For instance, 1,3,4-tri-O-acetyl-2-deoxy-β-d-erythro-pentopyranose adopts a ¹C₄ chair conformation in its crystalline form. researchgate.net An acetylated lyxopyranoside derivative was found to be in a nearly perfect, though slightly flattened, ⁴C₁ chair conformation. nih.gov

The analysis also determines the orientation of the four acetyl substituents as either axial or equatorial. In the aforementioned lyxose derivative, two acetate groups were found in axial positions and two were in equatorial positions. nih.gov The orientation of the anomeric substituent is of particular interest due to the anomeric effect, which often favors an axial position for an electronegative group at C1 despite potential steric hindrance. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum is characterized by strong absorptions indicative of its ester functionalities.

The most prominent bands include a strong C=O stretching vibration for the acetyl (ester) groups, typically appearing in the range of 1740-1760 cm⁻¹. Additionally, characteristic C-O stretching bands associated with the ester and pyranose ring ether linkages are observed, usually between 1000 and 1300 cm⁻¹. mdpi.comnih.gov Specifically, a vibrational band around 1247 cm⁻¹ is related to the C-O stretching of the acetyl groups. mdpi.com The region between 1130 and 920 cm⁻¹ is characteristic of the xylan (B1165943) backbone. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2850-3000 | C-H (Alkyl) | Stretch |

| 1740-1760 | C=O (Ester) | Stretch |

| 1370-1350 | C-H (Methyl) | Rock libretexts.org |

| 1200-1250 | C-O (Ester) | Stretch mdpi.com |

| 1000-1150 | C-O (Ring Ether) | Stretch mdpi.com |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of purity of synthetic compounds like this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions. sigmaaldrich.comaga-analytical.com.pl In the synthesis of this compound from D-xylose, TLC is used to track the conversion of the highly polar starting material (D-xylose) into the much less polar, fully acetylated product.

The reaction is monitored by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. researchgate.net The non-polar product travels further up the plate than the polar starting material, resulting in a higher Retention Factor (Rf) value. For acetylated sugars, an Rf of approximately 0.5 is typical in an ethyl acetate/hexane system. The reaction is considered complete when the spot corresponding to the starting material has disappeared and is replaced by a new spot at the higher Rf value of the product. researchgate.net

Column Chromatography for Product Isolation and Purification

Column chromatography is a fundamental and widely employed technique for the isolation and purification of this compound from crude reaction mixtures following its synthesis. cdnsciencepub.com This method is essential for separating the desired product from unreacted starting materials, catalysts, and various byproducts generated during the acetylation of D-xylose. mdpi.com The effectiveness of the separation relies on the differential partitioning of the components between a stationary phase and a mobile phase.

Silica gel is the most prevalently used stationary phase for the purification of acetylated carbohydrates, including this compound. cdnsciencepub.comoup.com Its polar nature allows for the effective separation of compounds with varying polarities. The process typically involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product, dissolved in a minimal amount of solvent, is then loaded onto the top of the column.

The separation is achieved by eluting the column with a carefully selected mobile phase, which is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. mdpi.commdpi.com The polarity of the eluent is critical; a less polar solvent system allows for stronger interaction of the polar acetylated sugar with the silica gel, leading to slower elution, while increasing the proportion of the polar solvent speeds up the elution. Often, a gradient elution is used, where the polarity of the mobile phase is gradually increased over the course of the separation to effectively resolve and elute all components. For instance, related acetylated sugars have been successfully purified using solvent systems like n-hexane:ethyl acetate. mdpi.commdpi.com

The progress of the separation is monitored using Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. cdnsciencepub.comoup.com Once collected, the solvent from the fractions containing the pure compound is removed under reduced pressure to yield the purified this compound, often as a mixture of its α and β anomers. mdpi.com In many synthetic applications, this anomeric mixture is used directly in subsequent steps without further separation. mdpi.com The use of silica gel chromatography can result in yields ranging from 70–85%.

Detailed Research Findings

The tables below summarize typical conditions and findings from research involving the chromatographic purification of acetylated sugars, illustrating the common methodologies applicable to this compound.

Table 1: Representative Column Chromatography Conditions for Acetylated Sugars

| Compound Purified | Stationary Phase | Mobile Phase (Eluent System) | Reference |

| Disaccharide Heptaacetate | Silica Gel | Not specified | cdnsciencepub.com |

| 1,2,3-tri-O-acetyl-D-arabinopyranose | Silica Gel (Wakogel C-200) | Not specified | oup.com |

| 2-bromoethyl 2′,3′,4′-tri-O-acetyl-xylopyranosides | Silica Gel (Flash Chromatography) | n-hexane:ethyl acetate (3:1) | mdpi.com |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | Silica Gel | hexane/EtOAc (5:1) | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Reported Yield and Purity Data

| Product | Purification Method | Reported Yield | Reported Purity | Reference |

| This compound | Silica Gel Chromatography | 70–85% | >99% achievable after crystallization | |

| 2-bromoethyl 2′,3′,4′-tri-O-acetyl-β-d-xylopyranoside | Flash Chromatography | 10% | Not specified | mdpi.com |

| 2-bromoethyl 2′,3′,4′-tri-O-acetyl-α-d-xylopyranoside | Flash Chromatography | 7% | Not specified | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Research Applications in Chemical Biology and Synthesis

Role as an Artificial Primer in Glycosaminoglycan Biosynthesis Research

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that play critical roles in numerous biological processes. Their synthesis is initiated by the enzyme xylosyltransferase, which attaches a xylose molecule to a specific serine residue on a core protein. In certain research models, such as Chinese hamster ovary (CHO) cell mutants that lack xylosyltransferase, the natural GAG biosynthesis pathway is defunct.

In these contexts, acetylated xylose derivatives can function as artificial primers. Research has demonstrated that peracetylated derivatives of xylopyranosides can be taken up by cells. Once inside, cellular enzymes remove the acetyl groups, exposing the xylose core. This deprotected xyloside can then be recognized by the subsequent enzyme in the GAG synthesis pathway, galactosyltransferase I, effectively bypassing the need for xylosyltransferase and initiating the elongation of GAG chains. This technique allows researchers to study the downstream processes of GAG elongation, modification, and function in cells that are otherwise incapable of initiating this fundamental process.

Use as a Building Block in the Synthesis of Carbohydrate-Based Probes for Biochemical Studies

The acetyl groups on 1,2,3,4-Tetra-O-acetyl-D-xylopyranose serve as protecting groups, allowing for selective chemical modifications at other positions. This property makes it an invaluable starting material for the creation of carbohydrate-based probes. These probes are custom-designed molecules used to investigate biochemical phenomena such as enzyme activity and carbohydrate-protein interactions.

For example, the compound can be converted into xylosides with specific aglycones (the non-carbohydrate portion), which can carry reporter tags like fluorophores or biotin. These tagged probes are used in enzymatic assays to study the kinetics and substrate specificity of glycosidases and glycosyltransferases. By monitoring the enzymatic processing of these synthetic substrates, researchers can gain insights into carbohydrate metabolism and the mechanisms of enzyme action.

Intermediates for the Synthesis of Novel Bioactive Carbohydrate Mimetics and Derivatives (e.g., for antiviral research)

This compound is a key intermediate in the synthesis of carbohydrate mimetics, which are molecules that mimic the structure of natural sugars to interact with biological targets and elicit a therapeutic response. The versatility of this compound allows for the introduction of various functional groups, leading to derivatives with a wide range of biological activities.

Antithrombotic Agents: Research has shown the synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose, a sulfur-containing analog. wgtn.ac.nz This intermediate was further used to create a series of 1,5-dithio-D-xylopyranosides that exhibited significant antithrombotic activity in animal models. wgtn.ac.nz

Antimicrobial Agents: The compound is a precursor for synthesizing novel d-xylopyranosides containing a quaternary ammonium (B1175870) salt in the aglycone. tandfonline.com Certain derivatives, particularly those with longer alkyl chains on the nitrogen atom, have demonstrated antimicrobial activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus. tandfonline.com

Antiviral Research: Acetylated sugars are fundamental starting materials for the synthesis of nucleoside analogues, a major class of antiviral drugs. biorxiv.orgbiorxiv.org These analogues mimic natural nucleosides and interfere with viral replication. The synthesis of novel 1,2,3-triazolyl nucleoside analogues, for instance, has shown activity against viruses like influenza A and Coxsackievirus B3. nih.gov The structural framework provided by acetylated pentoses like this compound is critical for building these complex antiviral molecules.

Development of Green and Biocatalytic Approaches for Synthesis

Traditional chemical synthesis often involves harsh conditions and hazardous reagents. In contrast, green and biocatalytic methods aim to develop more sustainable and efficient synthetic routes. The synthesis of sugar esters, including acetylated derivatives, has been a focus of this research.

Enzymes, particularly lipases, have been successfully employed for the regioselective acylation of sugars. Immobilized Candida antarctica lipase (B570770) B (CALB) is a prominent biocatalyst used for the transesterification of D-xylose. nih.gov These enzymatic reactions can be performed in organic solvents or even under solvent-free mechanochemical conditions, reducing waste and energy consumption. nih.govacs.org Biocatalytic methods offer high selectivity, often targeting specific hydroxyl groups on the sugar without the need for complex protection-deprotection steps, and operate under mild reaction conditions. nih.gov

Interactive Data Table: Approaches in Xylose Acylation

| Catalyst | Acyl Donor | Solvent/Condition | Key Finding | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B | Vinyl laurate | Organic medium (2-methyl-2-butanol) | Efficient synthesis of D-xylose lauryl mono- and diesters with 74.9% global yield. nih.gov | nih.gov |

| Novozym 435 (Immobilized CALB) | Vinyl decanoate | Solvent-free (Neat) Mechanochemical (Ball Mill) | Successful acylation of glucose on C6, demonstrating a green, solvent-free approach applicable to other sugars. acs.org | acs.org |

| Lipase from Candida antarctica | Palmitic acid | Solid Phase / Acetone | High-yield (up to 86%) regioselective acylation of glucose, applicable to other unprotected sugars. tandfonline.com | tandfonline.com |

| Oxalic Acid | D-xylose (self-condensation) | Water | Synthesis of xylo-oligosaccharides (XOS) with a yield of up to 53.75%, demonstrating a simple acid catalysis method. researchgate.net | researchgate.net |

Applications in Glycobiology Research (e.g., studies on glycan formation, degradation, and recognition)

Glycobiology investigates the structure, synthesis, and function of glycans. This compound is a valuable tool in this field. Its role extends beyond being a simple synthetic intermediate to being a key component in chemoenzymatic strategies for building complex glycans.

For example, in the synthesis of the proteoglycan linkage region, a xylosylated serine building block can be incorporated into a peptide chain via solid-phase synthesis. nih.gov Following this chemical step, an enzyme like β-1,4-galactosyltransferase 7 (β4GalT7) can be used to add a galactose unit specifically to the 4-OH position of the xylose residue. nih.gov This chemoenzymatic approach combines the precision of enzymes with the scalability of chemical synthesis to produce well-defined glycopeptides. nih.gov These molecules are essential for studying glycan recognition by proteins, understanding the biosynthesis of proteoglycans, and investigating their roles in health and disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1,2,3,4-Tetra-O-acetyl-D-xylopyranose?

- Methodology : The compound is typically synthesized via acetylation of D-xylose using acetic anhydride (Ac₂O) in the presence of a catalyst such as sulfuric acid (H₂SO₄) or boron trifluoride etherate (BF₃·Et₂O). Reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete acetylation. Purification via column chromatography or recrystallization yields the final product .

- Key Considerations : Temperature control (0–25°C) prevents over-acetylation or side reactions. Solvent choice (e.g., pyridine or dichloromethane) influences reaction efficiency .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify acetyl group positions and anomeric configuration (e.g., α/β pyranose forms).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₈O₉, MW 318.3) .

- Polarimetry : Optical rotation measurements align with literature values for D-xylopyranose derivatives .

Q. What are the stability and storage requirements for this compound?

- Stability : Acetylated sugars are hygroscopic and prone to hydrolysis under humid conditions.

- Storage : Store at –20°C in anhydrous solvents (e.g., dry DMSO or acetonitrile) under inert gas (N₂/Ar). Desiccants like molecular sieves prevent moisture ingress .

Advanced Research Questions

Q. How can regioselective deprotection of acetyl groups be achieved for functionalizing this compound?

- Methodology : Enzymatic (e.g., lipases) or chemical (e.g., NH₃/MeOH) deprotection selectively removes acetyl groups. For example, lipase B from Candida antarctica selectively hydrolyzes primary acetyl groups under mild conditions .

- Applications : Selective deprotection enables site-specific modifications for synthesizing glycoconjugates or glycosyl donors .

Q. What mechanistic insights explain side reactions during acetylation, and how can they be mitigated?

- Common Issues : Acetyl migration or anomerization may occur under acidic or prolonged reaction conditions.

- Solutions :

- Use milder catalysts (e.g., DMAP instead of H₂SO₄) to suppress migration.

- Optimize reaction time and temperature to minimize byproducts .

Q. How is this compound utilized in glycosylation reactions for oligosaccharide synthesis?

- Role as Glycosyl Donor : Activated with Lewis acids (e.g., TMSOTf or BF₃·Et₂O), it participates in glycosidic bond formation. For example, coupling with acceptors like propargyl alcohol yields glycosides for click chemistry applications .

- Case Study : In carbohydrate chemistry, this compound serves as a precursor for synthesizing xylose-containing glycans, which are critical for studying plant cell wall polysaccharides .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported NMR data for acetylated sugars?

- Root Causes : Variations in solvent, temperature, or anomeric equilibrium (α/β ratio) can alter chemical shifts.

- Resolution :

- Compare data under identical conditions (e.g., CDCl₃ at 25°C).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.